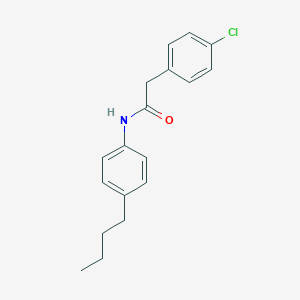![molecular formula C21H19NO4 B291447 Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291447.png)
Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate, also known as NAE-8, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized through a multi-step process, which will be discussed in detail in The mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research will also be explored.
Mecanismo De Acción
The mechanism of action of Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate is not fully understood, but it is believed to be related to its ability to modulate the endocannabinoid system. Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate can increase the levels of endocannabinoids in the brain, which can have a variety of effects on cognitive function, pain perception, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate can improve cognitive function in animal models, particularly in tasks related to learning and memory. It has also been found to have anti-inflammatory and analgesic effects, which may be related to its ability to modulate the endocannabinoid system. Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate has been shown to reduce the production of pro-inflammatory cytokines and to decrease pain perception in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been found to have low toxicity and few side effects in animal models. However, one limitation of using Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate and its effects on the endocannabinoid system. Finally, more studies are needed to determine the safety and efficacy of Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate in human subjects.
Métodos De Síntesis
The synthesis of Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate involves several steps starting with the reaction of 4-aminobenzoic acid with naphthalen-1-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate naphthalen-1-yloxyacetylamino-4-aminobenzoic acid. This intermediate is then reacted with ethyl chloroformate to form ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate. The final product is purified using column chromatography to obtain a highly pure compound.
Aplicaciones Científicas De Investigación
Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. Additionally, Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
Propiedades
Fórmula molecular |
C21H19NO4 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
ethyl 4-[(2-naphthalen-1-yloxyacetyl)amino]benzoate |
InChI |
InChI=1S/C21H19NO4/c1-2-25-21(24)16-10-12-17(13-11-16)22-20(23)14-26-19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,2,14H2,1H3,(H,22,23) |
Clave InChI |
ABDCMSHAFGSJQF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





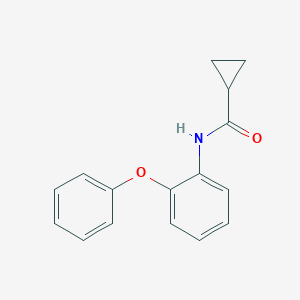
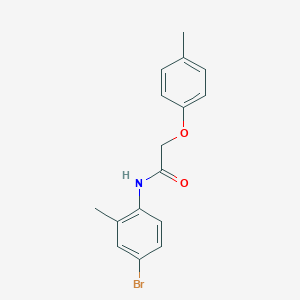
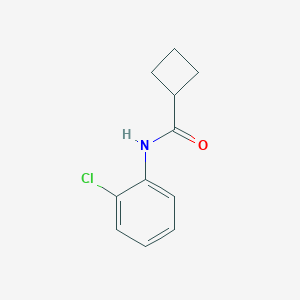

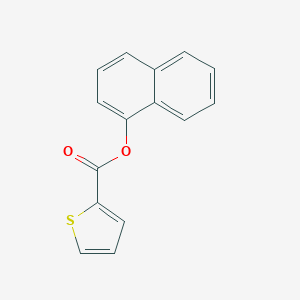

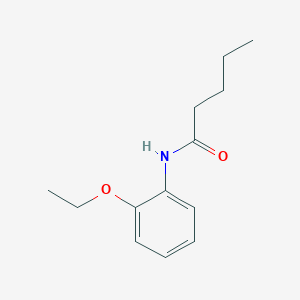
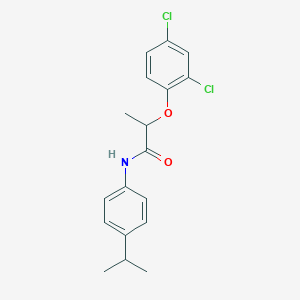

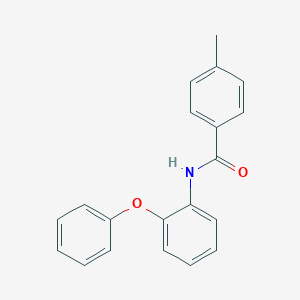
![2-ethoxy-N-(4-{4-[(2-ethoxybenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B291384.png)
